molecular formula C25H25N3O4S B11417811 N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11417811
M. Wt: 463.6 g/mol
InChI Key: ZGTUHOHYNVEXGM-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin core fused with a thiophene ring and substituted with a 3-methoxyphenyl group at the 3-position. The acetamide side chain includes a cyclohexyl moiety, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H25N3O4S/c1-32-18-11-7-10-17(14-18)28-24(30)23-22(19-12-5-6-13-20(19)33-23)27(25(28)31)15-21(29)26-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,26,29)

InChI Key

ZGTUHOHYNVEXGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps. The starting materials often include substituted benzothiophenes and pyrimidines, which undergo a series of reactions such as cyclization, acylation, and amination. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold

The target compound’s benzothieno[3,2-d]pyrimidin core is distinct from related pyrimidine derivatives:

  • Compound 11p () : Features a benzo[e][1,4]diazepin fused with pyrimido[4,5-d]pyrimidin, introducing nitrogen-rich heterocycles that may enhance hydrogen-bonding interactions in biological targets .

Substituent Effects

  • 3-Methoxyphenyl Group : Present in both the target compound and the analog from . Methoxy groups generally improve solubility via polar interactions while maintaining moderate lipophilicity. In contrast, Compound B12/B13 () uses a 4-hydroxyphenyl group, which increases acidity (pKa ~10–12) and may limit blood-brain barrier penetration compared to the methoxy substitution .
  • Cyclohexyl vs. Benzyl groups, however, may introduce π-π stacking opportunities absent in cyclohexyl derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Predicted pKa Density (g/cm³)
N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (Target) C₂₆H₂₄N₃O₄S 488.55 Benzothieno[3,2-d]pyrimidin 3-Methoxyphenyl, Cyclohexyl ~12.77* 1.35±0.1*
2-((3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide () C₂₂H₁₉N₃O₃S₂ 437.53 Thieno[3,2-d]pyrimidin Benzyl, 3-Methoxyphenyl 12.77±0.70 1.35±0.1
B12 () C₂₀H₂₁N₅O₆S₂ 491.54 Tetrahydro-pyrimidin-2-yl 4-Hydroxyphenyl, Sulfamoyl ~10–12† Not reported

*Predicted values based on structural similarity to . †Estimated for phenolic hydroxyl groups.

Functional Group Modifications

  • Thio vs. Oxygen Linkages : ’s compound uses a sulfanyl (-S-) linker, which may enhance oxidative stability but reduce hydrogen-bonding capacity compared to oxygen-based linkers in the target compound .
  • Fluorine Substitutions : Example 83 () incorporates fluorine atoms, a common strategy to improve metabolic stability and electronegativity, absent in the target compound .

Implications for Drug Design

The cyclohexyl acetamide moiety in the target compound likely balances lipophilicity and solubility, making it a candidate for oral bioavailability. However, the benzothieno core’s sulfur atom may increase susceptibility to cytochrome P450-mediated metabolism compared to all-carbon analogs like chromen-4-one systems .

Biological Activity

N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activity. This article delves into its biological properties, particularly its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is C23H27N3O4S. The structural representation can be summarized as follows:

  • IUPAC Name : N-cyclohexyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
  • SMILES Notation : Cc1c(C)sc(N(CC(NC2CCCCC2)=O)C(N2c3cc(OC)ccc3)=O)c1C2=O

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effect on HER-2 overexpressed breast cancer cell lines such as SKBr-3 and BT-474. The compound demonstrated an IC50 range of 17.44 ± 0.01 µM to 53.29 ± 0.33 µM against these cell lines, indicating potent inhibitory effects on cellular proliferation .

The proposed mechanisms through which N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects include:

  • DNA Degradation : The compound has been shown to induce DNA degradation in cancer cells.
  • Apoptosis Induction : Increased apoptotic populations were observed after treatment with the compound, suggesting it triggers programmed cell death pathways .

Study 1: In Vitro Evaluation

In a detailed in vitro evaluation involving various derivatives of the compound, it was found that modifications to the cyclohexyl moiety significantly affected biological activity. Compounds with 3-hydroxy or 3-methoxy phenyl groups exhibited enhanced antitumor activities .

Study 2: Comparative Analysis with Standard Drugs

When compared to standard chemotherapy agents like 5-fluorouracil (5-FU), N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide showed superior efficacy in inhibiting tumor growth in specific cancer models .

Table of Biological Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
N-cyclohexyl-2-[3-(3-methoxyphenyl)-...]SKBr-317.44 ± 0.01DNA degradation
N-cyclohexyl-2-[3-(3-methoxyphenyl)-...]BT-47453.29 ± 0.33Apoptosis induction

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